molecular formula C10H12Cl2FNO2 B1455379 2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride CAS No. 1334145-93-5

2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride

Cat. No.: B1455379
CAS No.: 1334145-93-5
M. Wt: 268.11 g/mol
InChI Key: GZKWQFKHEMOFPV-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride is a high-purity organic compound supplied for life science and chemical research. With the molecular formula C 10 H 12 Cl 2 FNO 2 and a molecular weight of 268.11 g/mol, this hydrochloride salt is characterized as a solid powder . This compound is part of the class of dimethylamine (DMA) derivatives, which are recognized in medicinal chemistry as promising scaffolds with a diverse range of pharmacological activities. DMA derivatives have demonstrated significant potential in the development of antimicrobial, antihistaminic, anticancer, and analgesic agents . The unique chemical structure of these derivatives allows for the modulation of various biological targets, making them valuable tools for drug discovery and development. The specific stereochemistry and substitution pattern on the phenyl ring of this compound provide a key intermediate for researchers exploring structure-activity relationships. It serves as a critical building block in synthetic chemistry for constructing more complex molecules and probing biochemical pathways . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO2.ClH/c1-13(2)9(10(14)15)8-6(11)4-3-5-7(8)12;/h3-5,9H,1-2H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKWQFKHEMOFPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=C(C=CC=C1Cl)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride, often referred to by its chemical structure, is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a chloro and fluoro substitution on the phenyl ring, suggests diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and antiproliferative effects, supported by case studies and research findings.

  • Chemical Formula : C₁₀H₁₂ClFNO₂
  • Molecular Weight : 268.11 g/mol
  • IUPAC Name : 2-(2-chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid; hydrochloride
  • Appearance : Powder
  • Storage Temperature : Room Temperature

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies, highlighting its potential as an antimicrobial agent and an inhibitor of cancer cell proliferation.

Antimicrobial Activity

Several studies have assessed the compound's effectiveness against various bacterial and fungal strains:

  • Antibacterial Activity :
    • The compound demonstrated significant antibacterial properties against Gram-positive and Gram-negative bacteria.
    • Minimum Inhibitory Concentration (MIC) values were reported for multiple strains, indicating potent activity.
Bacterial StrainMIC (µM)
Escherichia coli4.69 - 156.47
Staphylococcus aureus5.64 - 77.38
Bacillus subtilis4.69 - 22.9

These results suggest that the compound could be a candidate for developing new antibacterial agents .

  • Antifungal Activity :
    • The compound was also tested against fungal strains such as Candida albicans and Fusarium oxysporum.
    • The antifungal activity exhibited MIC values ranging from 16.69 to 222.31 µM, indicating moderate effectiveness against these pathogens .

Antiproliferative Activity

The antiproliferative effects of the compound were investigated in various cancer cell lines:

  • In vitro studies showed that the compound inhibited the proliferation of triple-negative breast cancer cells (MDA-MB-231) with IC50 values ranging from 23 to 33 nM.
  • Flow cytometry analyses indicated that the compound induced cell cycle arrest in the G2/M phase and promoted apoptosis in treated cells .

Case Studies

  • Study on Antimicrobial Properties :
    A comprehensive study evaluated the structure-activity relationship (SAR) of various derivatives of similar compounds, finding that modifications to the phenyl ring significantly enhanced antibacterial efficacy . The presence of electron-donating and electron-withdrawing groups influenced the activity levels.
  • Cancer Cell Line Testing :
    Another pivotal study focused on the antiproliferative effects of related compounds on breast cancer cell lines. The findings revealed that compounds with similar structural features to 2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride exhibited significant tubulin-destabilizing effects, which are crucial for halting cancer cell division .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule:

Compound Name Key Substituents/Functional Groups Molecular Weight (g/mol) Notable Features
Target Compound Cl, F, –N(CH₃)₂, –COOH 268.11 Hydrochloride salt; balanced polarity from amino and halogen groups .
Cyclopentolate Hydrochloride (CPHC) Cyclopentyl, –N(CH₃)₂, ester (–COO–) Not provided Ester group improves membrane permeability; used as a mydriatic agent .
2-(2-Chloro-6-fluorophenyl)-2-fluoroacetic acid (Compound 18) Cl, F, –F (α-position), –COOH ~192.56 (estimated) Fluorination at α-position; synthesis yield 64%, purification challenges .
Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic acid) Two phenyl groups, –OH, –COOH 242.23 High hydrophobicity due to diphenyl groups; used in organic synthesis .
Diclofenac-Related Compound D Br, Cl, –COOH 278.13 Bromo-chloro substitution; NSAID derivative with anti-inflammatory activity .

Pharmacological and Application Insights

  • CPHC : Approved for mydriasis due to ester-mediated rapid absorption .
  • Safety and Stability: The target compound lacks published safety data, contrasting with CPHC’s well-documented profile. Discontinuation notices may reflect synthesis or stability issues .

Research Findings and Implications

  • Amino vs. Fluoro Substituents: The dimethylamino group in the target compound may offer superior solubility and hydrogen-bonding capacity versus Compound 18’s α-fluoro group .
  • Salt Forms : Hydrochloride salts (target compound) improve bioavailability compared to free acids (e.g., Diclofenac-Related Compound D ) .

Preparation Methods

Substitution Reaction Using Halogenated Benzene Glycinate Esters

A key method involves a nucleophilic substitution reaction where halogenated benzene glycinate esters react with amine-containing intermediates under alcoholic solvent conditions with acid-binding bases.

  • Reaction Conditions : Alcoholic solvents such as methanol, ethanol, isopropanol, or tertiary alcohols (e.g., trimethyl carbinol) are used. The reaction is catalyzed by inorganic bases (e.g., sodium hydroxide, potassium hydroxide) or organic bases (e.g., triethylamine, pyridine, 4-dimethylaminopyridine) to neutralize acid byproducts and drive the reaction forward.
  • Catalysts : Potassium iodide or sodium iodide can be added in catalytic amounts (1–25 mol%) to promote substitution efficiency.
  • Outcome : This method yields 2-halogenophenyl-2-(dimethylamino)acetic esters which can be converted to the acid form and subsequently to the hydrochloride salt.
  • Advantages : Moderate and controllable reaction conditions, use of low-toxicity solvents, environmental friendliness, and scalability for industrial production.

Hydrolysis of Ester Precursors

The ester intermediates are hydrolyzed to the corresponding acids using base-catalyzed hydrolysis:

  • Procedure : The ester is dissolved in a mixture of methanol and tetrahydrofuran (THF), and sodium hydroxide is added. The mixture is refluxed for extended periods (e.g., 12 hours) to ensure complete hydrolysis.
  • Workup : After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the acid. Extraction with ethyl acetate followed by drying and evaporation yields the acid.
  • Yield : Typical yields are around 70%, with high purity after standard purification.

Formation of Hydrochloride Salt

To obtain the hydrochloride salt:

  • The free acid is dissolved in an appropriate solvent such as ethyl acetate.
  • The solution pH is adjusted to approximately 2.0 using hydrochloric acid (e.g., 2.0 mol/L HCl in ethyl acetate).
  • The precipitated hydrochloride salt is collected by filtration, washed with solvent at elevated temperatures (40–50 °C), and dried under reduced pressure.
  • Yields of the hydrochloride salt can reach approximately 83.7% with high purity (HPLC content ~97.2%).

Reaction Scheme Summary

Step Reagents/Conditions Product Yield (%) Notes
Substitution reaction Halogenated benzene glycinate ester + dimethylamino intermediate, alcoholic solvent, base catalyst (NaOH, triethylamine), KI catalyst 2-(2-chloro-6-fluorophenyl)-2-(dimethylamino)acetic ester 70–85 Mild conditions, scalable
Hydrolysis NaOH in MeOH/THF, reflux 12 h 2-(2-chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid ~70 Followed by acidification and extraction
Salt formation (hydrochloride) Acidification with HCl in ethyl acetate, filtration, washing, drying 2-(2-chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride ~83.7 High purity, solid form

Additional Notes on Reaction Parameters

  • Solvent Choice : Alcoholic solvents are preferred for substitution reactions due to their polarity and ability to dissolve both organic and inorganic reagents.
  • Base Equivalents : The mole ratio of base to substrate ranges from 0.5 to 10, with 1 to 3 equivalents being optimal for reaction efficiency.
  • Temperature Control : Reactions are typically conducted at ambient to moderate temperatures (room temperature to reflux) to avoid racemization and decomposition.
  • Purification : Crude products are purified by recrystallization or chromatography to achieve required purity levels for pharmaceutical applications.

Research Findings and Industrial Relevance

  • The described preparation methods have been demonstrated to be effective for large-scale production, providing a foundation for pharmaceutical intermediates synthesis.
  • The use of environmentally benign solvents and mild reaction conditions aligns with green chemistry principles.
  • The ability to prepare optically pure isomers without racemization is significant for the synthesis of chiral drug candidates.
  • High yields and purity levels support the feasibility of these methods for commercial manufacturing.

Q & A

Basic: What are the established synthetic routes for this compound, and what critical parameters influence yield?

Methodological Answer:
Synthesis typically involves multi-step reactions, such as nucleophilic substitution of 2-chloro-6-fluorophenyl precursors with dimethylaminoacetic acid derivatives, followed by hydrochloride salt formation. Key parameters include:

  • Temperature control : Maintain 60–80°C during amide bond formation to minimize side reactions.
  • Stoichiometric ratios : Use a 1.2:1 molar ratio of the fluorophenyl precursor to dimethylaminoacetic acid to drive completion.
  • Purification : Recrystallization with ethanol/water (3:1 v/v) improves purity, as demonstrated in analogous syntheses of chlorofluorophenyl acetamides .
    Yields >5% require strict anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates .

Advanced: How can researchers resolve contradictions between theoretical and observed spectroscopic data during structural validation?

Methodological Answer:
Discrepancies in mass spectrometry (MS) or NMR data may arise from:

  • Isotopic patterns : Chlorine/fluorine atoms contribute distinct isotopic clusters. Compare observed MS peaks (e.g., m/z 188.583 for the parent ion) with NIST Chemistry WebBook data for structural analogs like 2-Chloro-6-fluorophenylacetic acid .
  • Adduct formation : Use high-resolution MS (HRMS) to identify [M+H]⁺ or [M+Na]⁺ adducts.
  • Conformational flexibility : Perform variable-temperature NMR (e.g., 25–50°C) to resolve splitting patterns in the chloro-fluorophenyl region (δ 7.1–7.8 ppm) . Cross-validate with computational modeling (DFT) to assign stereoelectronic effects .

Basic: Which spectroscopic techniques are most reliable for confirming structural integrity?

Methodological Answer:
A combined approach is essential:

  • ¹H/¹³C NMR : Verify dimethylamino protons (δ 2.2–2.8 ppm) and carboxylic acid hydrochloride formation (δ 170–175 ppm for COOH).
  • FT-IR : Confirm C=O stretching (1700–1750 cm⁻¹) and NH⁺ vibrations (2500–2700 cm⁻¹) in the hydrochloride salt.
  • Mass spectrometry : Electron ionization (EI-MS) should show a molecular ion at m/z 188.583 ± 0.001 for the free acid precursor, with fragmentation patterns matching NIST reference data .

Advanced: How to design experiments assessing environmental persistence and bioaccumulation potential?

Methodological Answer:
Adopt a tiered framework based on OECD guidelines and Project INCHEMBIOL methodologies :

Hydrolysis stability : Incubate at pH 4, 7, and 9 (40°C, 50 days) with LC-MS monitoring. A half-life <30 days suggests low persistence.

Soil adsorption : Measure Koc via batch equilibrium (0.01 M CaCl₂, 24 hr shaking). Values >5000 L/kg indicate high soil binding.

Aquatic toxicity : Conduct 48-hr Daphnia magna assays (OECD 202) at 0.1–10 mg/L. Use probit analysis to calculate LC₅₀.

Biotic transformation : Use ¹⁴C-labeled compound in soil microcosms to track mineralization (CO₂ evolution) over 60 days .

Advanced: What in vitro strategies are optimal for studying enzymatic inhibition mechanisms?

Methodological Answer:

  • Enzyme selection : Prioritize targets with structural homology to known dimethylamino-acid inhibitors (e.g., neurotransmitter synthases).
  • Assay design :
    • Fluorometric assays : Monitor NADH depletion (λex 340 nm, λem 460 nm) for dehydrogenase inhibition.
    • Kinetic analysis : Use varying substrate concentrations (0.1–10× Km) and pre-incubate enzyme with 0.1 nM–100 μM compound (30 min, 37°C).
    • Data modeling : Fit dose-response curves (GraphPad Prism) to determine IC₅₀ and inhibition constants (Ki). Reference studies on chloroethylamine derivatives for mechanistic parallels .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Conduct reactions in a fume hood due to potential HCl vapor release during salt formation.
  • Storage : Keep in airtight containers at 4°C, away from moisture (desiccate with silica gel).
  • Spill management : Neutralize with sodium bicarbonate (5% w/v) and absorb with vermiculite. Safety protocols align with those for structurally similar hydrochlorides .

Advanced: How to optimize HPLC methods for quantifying trace impurities?

Methodological Answer:

  • Column selection : Use a C18 column (150 × 4.6 mm, 3.5 μm) with a 0.1% trifluoroacetic acid (TFA)/acetonitrile gradient (5→95% over 25 min).
  • Detection : UV at 254 nm (for aromatic moieties) and 210 nm (for dimethylamino groups).
  • Validation : Spike samples with 0.1–1.0% w/w of suspected impurities (e.g., unreacted chlorofluorophenyl precursors). Calculate LOD/LOQ via signal-to-noise ratios (S/N >3 for LOD, >10 for LOQ). Method development parallels NIST-recommended protocols for arylacetic acids .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride
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2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride

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